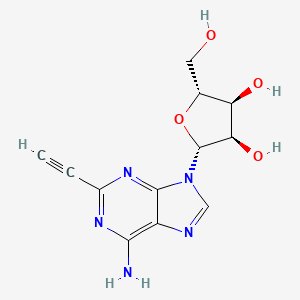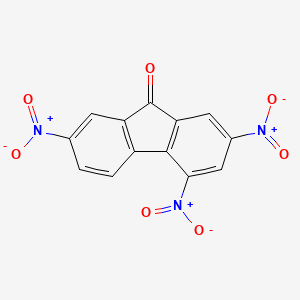
2-Ethynyl adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.
Wissenschaftliche Forschungsanwendungen
Enzymatic Oligonucleotide Preparation and Modification
2-Ethynyl adenosine has been utilized in the synthesis of modified nucleoside triphosphates, which can be incorporated into oligonucleotides by DNA polymerases. This modification facilitates post-synthetic labeling, such as fluorescent tagging, and is essential in studying DNA and RNA structures and dynamics (Wenge, Ehrenschwender, & Wagenknecht, 2013).
Improved PCR Amplification and Labeling
2-Ethynyl adenosine derivatives have shown potential in PCR amplification, leading to multilabeled oligonucleotides suitable for bioorthogonal labeling strategies. These derivatives exhibit improved tolerance by DNA polymerase, enhancing the efficiency and scope of PCR-based techniques (Reisacher, Groitl, Strasser, Cserép, Kele, & Wagenknecht, 2019).
PET Imaging Studies
Modified adenosine analogs like 2-Ethynyl adenosine are being explored in the design and synthesis of new receptor agonists for PET imaging. Such advancements are crucial in analyzing and diagnosing myocardial and neurodegenerative disorders and aid in drug discovery trials (Lowe, Dall’Angelo, Mulder-Krieger, IJzerman, Zanda, & O'Hagan, 2017).
Fluorescent RNA Labeling
The use of 2-Ethynyl adenosine derivatives for RNA labeling is significant, particularly in distinguishing between single and double strands through fluorescence spectroscopy. This technique is instrumental in investigating RNA hybridization and folding (Grünewald, Kwon, Piton, Förster, Wachtveitl, & Engels, 2008).
RNA Modification and Structure Analysis
Studies have demonstrated that certain 2-Ethynyl adenosine analogs like 7-ethynyl-8-aza-7-deazaadenosine can be incorporated into RNA, preserving its structure. These analogs are essential for RNA modification and provide a deeper understanding of RNA structure and metabolism (Phelps, Ibarra-Soza, Tran, Fisher, & Beal, 2014).
Exploration of DNA Pairing Properties
Research involving 2-Ethynyl adenosine has also focused on studying the pairing properties of modified nucleosides and oligonucleotides. These studies are pivotal in understanding DNA and RNA interactions and the impact of modifications on nucleic acid structures (Buff & Hunziker, 2002).
Application in A3 Adenosine Receptor Studies
2-Ethynyl adenosine and its derivatives are utilized in the study of adenosine receptors, specifically the A3 adenosine receptor. This research is crucial for developing new therapeutic agents and understanding receptor pharmacology (Tosh, Deflorian, Phan, Gao, Wan, Gizewski, Auchampach, & Jacobson, 2012).
Eigenschaften
CAS-Nummer |
99044-57-2 |
|---|---|
Produktname |
2-Ethynyl adenosine |
Molekularformel |
C12H13N5O4 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
ILZDIASZHUIPSA-JJNLEZRASA-N |
Isomerische SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Kanonische SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















